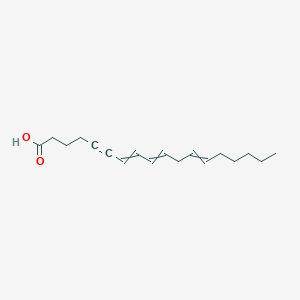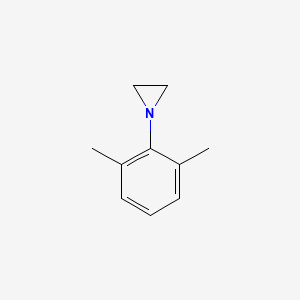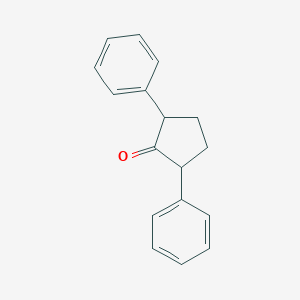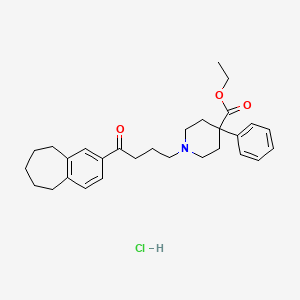
Octadeca-7,9,12-trien-5-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-7,9,12-trien-5-ynoic acid is a unique unsaturated fatty acid with a complex structure that includes multiple double bonds and a triple bond. This compound is notable for its potential biological activities and its presence in certain marine organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkyne formation: Using reagents like sodium acetylide or lithium acetylide to introduce triple bonds.
Double bond formation: Employing Wittig reactions or olefin metathesis to create double bonds.
Industrial Production Methods
Industrial production methods for octadeca-7,9,12-trien-5-ynoic acid are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimizing the above synthetic routes for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Octadeca-7,9,12-trien-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The presence of multiple double bonds makes it susceptible to oxidation, forming epoxides or hydroxylated products.
Reduction: Hydrogenation can reduce the double and triple bonds to form saturated derivatives.
Substitution: The triple bond can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles like sodium amide (NaNH2) or organolithium reagents.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Various substituted alkynes.
Scientific Research Applications
Octadeca-7,9,12-trien-5-ynoic acid has several scientific research applications, including:
Chemistry: Studying its reactivity and synthesis can provide insights into the behavior of polyunsaturated fatty acids.
Medicine: Exploring its effects on cellular pathways and potential therapeutic applications.
Mechanism of Action
The mechanism of action of octadeca-7,9,12-trien-5-ynoic acid involves its interaction with cellular membranes and enzymes. It has been shown to inhibit cathepsin B, a lysosomal cysteine protease, by binding to its active site. This inhibition can affect various cellular pathways, including those involved in inflammation and cell death .
Comparison with Similar Compounds
Similar Compounds
Octadeca-9,12,15-trienoic acid: Another polyunsaturated fatty acid with three double bonds but no triple bond.
Octadeca-9,12,15-trienyl ester: An ester derivative of octadeca-9,12,15-trienoic acid.
Docosyl ester: A longer-chain ester with similar unsaturation patterns.
Uniqueness
Octadeca-7,9,12-trien-5-ynoic acid is unique due to its combination of double and triple bonds, which confer distinct chemical reactivity and biological activities compared to other polyunsaturated fatty acids .
Properties
CAS No. |
76152-32-4 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
octadeca-7,9,12-trien-5-ynoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-12H,2-5,8,15-17H2,1H3,(H,19,20) |
InChI Key |
ZHPHSHNAYWIUFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CC=CC#CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane](/img/structure/B14452726.png)

![{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14452738.png)
![1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14452743.png)

![1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14452753.png)


![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)
![6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14452778.png)

![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)


